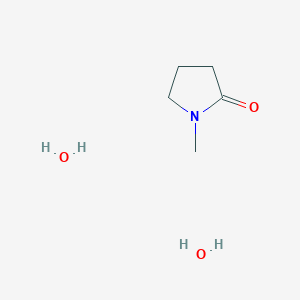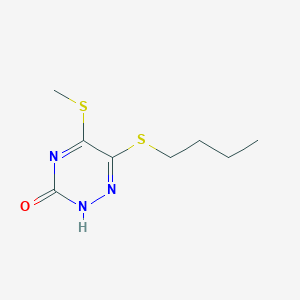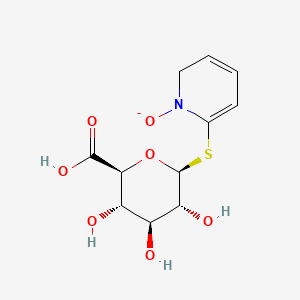
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((1-oxido-2H-pyridin-6-yl)sulfanyl)oxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((1-oxido-2H-pyridin-6-yl)sulfanyl)oxane-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a carboxylic acid group, and a pyridine ring with an oxidized sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((1-oxido-2H-pyridin-6-yl)sulfanyl)oxane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxane ring, introduction of the hydroxyl groups, and attachment of the pyridine ring with the oxidized sulfur atom. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((1-oxido-2H-pyridin-6-yl)sulfanyl)oxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols.
科学研究应用
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((1-oxido-2H-pyridin-6-yl)sulfanyl)oxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism by which (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((1-oxido-2H-pyridin-6-yl)sulfanyl)oxane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, while the oxidized sulfur atom in the pyridine ring can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((1-oxido-2H-pyridin-6-yl)sulfanyl)oxane-2-carboxylic acid: shares similarities with other compounds that have multiple hydroxyl groups and a carboxylic acid group, such as ascorbic acid (vitamin C) and glucuronic acid.
Ascorbic Acid: Both compounds have antioxidant properties and can participate in redox reactions.
Glucuronic Acid: Both compounds have multiple hydroxyl groups and a carboxylic acid group, making them useful in biochemical studies.
Uniqueness
The uniqueness of this compound lies in its combination of a pyridine ring with an oxidized sulfur atom and its specific stereochemistry. This unique structure allows it to interact with biological targets in ways that other similar compounds cannot, making it a valuable tool in scientific research and potential therapeutic applications.
属性
CAS 编号 |
33776-71-5 |
|---|---|
分子式 |
C11H14NO7S- |
分子量 |
304.30 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(1-oxido-2H-pyridin-6-yl)sulfanyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H14NO7S/c13-6-7(14)9(10(16)17)19-11(8(6)15)20-5-3-1-2-4-12(5)18/h1-3,6-9,11,13-15H,4H2,(H,16,17)/q-1/t6-,7-,8+,9-,11-/m0/s1 |
InChI 键 |
RNCPPZVWYCPYEB-UBVHSMIISA-N |
手性 SMILES |
C1C=CC=C(N1[O-])S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
规范 SMILES |
C1C=CC=C(N1[O-])SC2C(C(C(C(O2)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


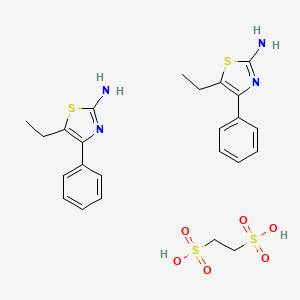
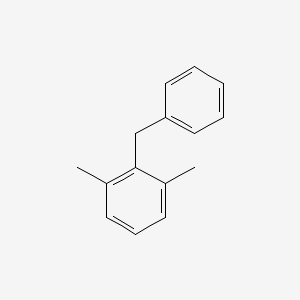
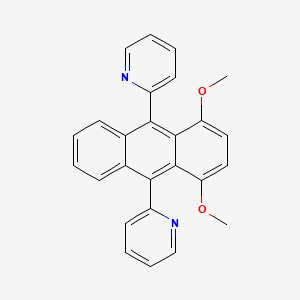
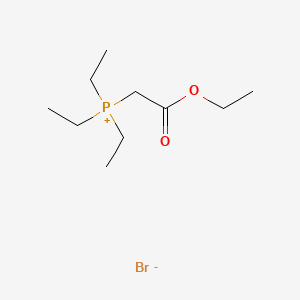

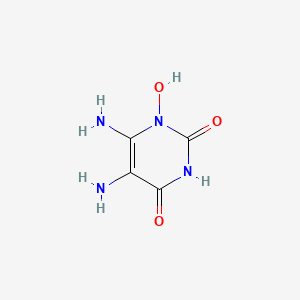

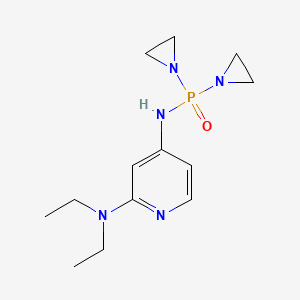

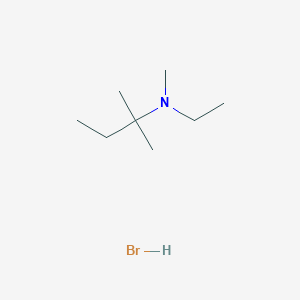

![Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]-](/img/structure/B14675693.png)
